
Tiacumicin C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
A narrow-spectrum macrolide antibacterial agent that is used in the treatment of diarrhea associated with CLOSTRIDIUM DIFFICILE INFECTION.
化学反应分析
Glycosylation Reactions
Tiacumicin C’s biosynthesis involves sequential glycosylation steps:
-
β-Selective rhamnosylation : Achieved using sulfoxide glycosyl donors with a 3-O-picoloyl group to direct stereochemistry via H-bond-mediated aglycone delivery (HAD) .
-
Noviosylation : Late-stage β-selective coupling to the C-11 hydroxyl group of the macrolactone core, optimized with preactivated noviosyl donors .
Example :
Reaction Type | Donor | Conditions | Selectivity (β:α) | Yield |
---|---|---|---|---|
Rhamnosylation | Thioglycoside sulfoxide | Tf₂O, DTBMP, CH₂Cl₂, –40°C to rt | 10:1 | 72% |
Noviosylation | Noviosyl bromide | Hg(CN)₂, CH₂Cl₂, molecular sieves | 3:1 | 63% |
Data adapted from synthetic protocols for tiacumicin B .
Macrolactonization
The macrolactone core is formed via Shiina macrolactonization :
-
Conditions : 2-Methyl-6-nitrobenzoic anhydride, DMAP, toluene, 120°C .
-
Yield : 72% for tiacumicin B analog, minimizing alkene isomerization .
Deprotection Strategies
Critical for unveiling hydroxyl groups during synthesis:
Halogenation
Natural this compound contains chlorine atoms introduced biosynthetically by halogenase TiaM. Chemical halogenation (e.g., electrophilic substitution) has not been reported but is theoretically feasible at the orsellinic acid moiety .
UV-Vis and IR Data
Parameter | This compound (MeOH) |
---|---|
λₘₐₓ (nm) | 206 (ε=25,096), 228, 267, 315 |
IR (cm⁻¹) | 3565 (OH), 1735 (ester), 1695 (C=O) |
Data from U.S. Patent 4,918,174 .
NMR Analysis
Position | δ¹H (ppm, d₄-MeOH) | δ¹³C (ppm) | Key Correlations (HMBC) |
---|---|---|---|
C-1 | 5.32 (d, J=10 Hz) | 96.8 | C-3, C-19 |
C-22-Cl | - | 128.1 | Aromatic coupling |
Simplified table based on tiacumicin B analogs .
Stability and Reactivity
-
pH Sensitivity : Degrades in strong acids/bases via macrolactone ring opening .
-
Thermal Stability : Stable up to 100°C in anhydrous solvents .
Synthetic and Biosynthetic Insights
-
Biosynthesis : Produced by Dactylosporangium aurantiacum via modular polyketide synthase (PKS) and post-PKS tailoring (e.g., halogenation, glycosylation) .
-
Total Synthesis : Not yet achieved for this compound, but routes for tiacumicin B involve convergent coupling of aglycone and sugar fragments .
Comparative Analysis with Congeners
Feature | This compound | Tiacumicin B | Lipiarmycin B3 |
---|---|---|---|
Aromatic Substituents | Cl at C-22, C-24 | Cl at C-20, C-22 | Cl at C-22, C-24 |
Sugar Configuration | β-Rhamnose, β-Novio | β-Rhamnose, β-Novio | β-Rhamnose, β-Novio |
Bioactivity (MIC, μg/mL) | 0.03–0.06* | 0.015–0.03* | 0.06–0.12* |
属性
CAS 编号 |
106008-70-2 |
---|---|
分子式 |
C52H74Cl2O18 |
分子量 |
1058 g/mol |
IUPAC 名称 |
[6-[[(3Z,5E,9E,13E,15E)-12-[4,5-dihydroxy-6,6-dimethyl-3-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate |
InChI |
InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-50-44(65-12)40(59)43(29(9)67-50)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)42(30)71-51-45(70-47(62)24(3)4)41(60)46(61)52(10,11)72-51/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15+,25-19+,26-22+,27-21+,31-17- |
InChI 键 |
JFUVEKVTRJCUMZ-LQUNYSBHSA-N |
SMILES |
CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)O)O)OC(=O)C(C)C)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C |
手性 SMILES |
CCC1/C=C(/C(C/C=C/C=C(\C(=O)OC(C/C=C(/C=C(/C1OC2C(C(C(C(O2)(C)C)O)O)OC(=O)C(C)C)\C)\C)C(C)O)/COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)\C |
规范 SMILES |
CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)O)O)OC(=O)C(C)C)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
fidaxomicin lipiarmycin lipiarmycin A3 lipiarmycin A4 lipiarmycin B lipiarmycin B3 lipiarmycin B4 PAR 101 PAR-101 PAR101 tiacumicin B tiacumicin C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。